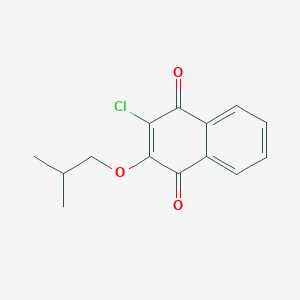![molecular formula C16H18O3 B11856169 (2S)-2-[(Naphthalen-2-yl)oxy]hexanoic acid CAS No. 7719-98-4](/img/structure/B11856169.png)
(2S)-2-[(Naphthalen-2-yl)oxy]hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(Naphthalen-2-yloxy)hexanoic acid is an organic compound characterized by the presence of a naphthalene ring attached to a hexanoic acid moiety via an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Naphthalen-2-yloxy)hexanoic acid typically involves the reaction of 2-naphthol with (S)-2-bromohexanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-naphthol attacks the electrophilic carbon of the bromohexanoic acid, resulting in the formation of the ether linkage.
Industrial Production Methods
Industrial production of (S)-2-(Naphthalen-2-yloxy)hexanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(Naphthalen-2-yloxy)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to yield 2-naphthol and hexanoic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the cleavage of the ether linkage.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Hexanol and 2-naphthol.
Substitution: 2-naphthol and hexanoic acid.
Applications De Recherche Scientifique
(S)-2-(Naphthalen-2-yloxy)hexanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-2-(Naphthalen-2-yloxy)hexanoic acid involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties could be linked to its ability to induce apoptosis or inhibit cell proliferation through specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Naphthalen-2-yloxy)acetic acid: Similar structure but with an acetic acid moiety instead of hexanoic acid.
2-(Naphthalen-2-yloxy)propanoic acid: Contains a propanoic acid moiety.
2-(Naphthalen-2-yloxy)butanoic acid: Features a butanoic acid moiety.
Uniqueness
(S)-2-(Naphthalen-2-yloxy)hexanoic acid is unique due to its specific combination of a naphthalene ring and a hexanoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Propriétés
Numéro CAS |
7719-98-4 |
|---|---|
Formule moléculaire |
C16H18O3 |
Poids moléculaire |
258.31 g/mol |
Nom IUPAC |
(2S)-2-naphthalen-2-yloxyhexanoic acid |
InChI |
InChI=1S/C16H18O3/c1-2-3-8-15(16(17)18)19-14-10-9-12-6-4-5-7-13(12)11-14/h4-7,9-11,15H,2-3,8H2,1H3,(H,17,18)/t15-/m0/s1 |
Clé InChI |
TWQJGSAQDREGBG-HNNXBMFYSA-N |
SMILES isomérique |
CCCC[C@@H](C(=O)O)OC1=CC2=CC=CC=C2C=C1 |
SMILES canonique |
CCCCC(C(=O)O)OC1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



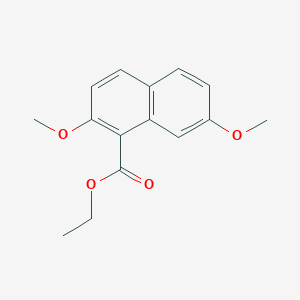
![4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11856096.png)
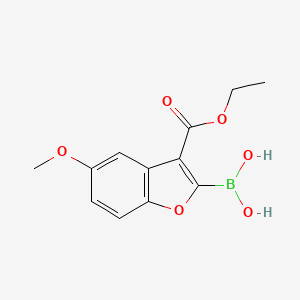
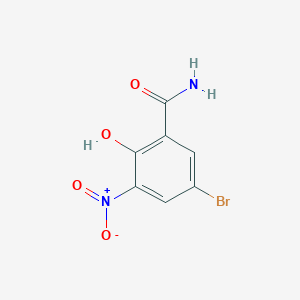


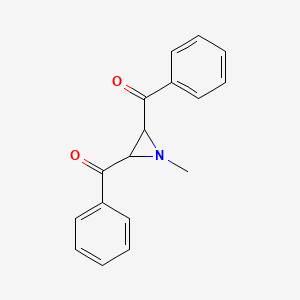

![2-(9H-Pyrido[3,4-B]indol-1-YL)aniline](/img/structure/B11856133.png)
![Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11856142.png)
